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For Researchers, Scientists, and Drug Development Professionals

Introduction
Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone

derivative found in certain lichen species. Its chemical structure, characterized by a

dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal

chemistry and drug discovery. A thorough understanding of its spectroscopic properties is

fundamental for its identification, characterization, and the development of analytical methods.

This guide provides a summary of the available spectroscopic data for eugenitol and its close

structural analogs, along with the methodologies for their acquisition.

Chemical Structure
IUPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one

Molecular Formula: C₁₁H₁₀O₄

Molecular Weight: 206.19 g/mol

Spectroscopic Data
Comprehensive spectroscopic data for eugenitol is not readily available in the public domain.

However, data from closely related compounds and partial data for eugenitol provide valuable

insights into its spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
No complete, published NMR dataset for eugenitol could be located. However, the following

data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-

dimethylchroman-4-one, is presented for comparative purposes. The core structure shares the

dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical

shifts for the shared structural motifs.

Table 1: ¹H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.05 s 1H 5-OH

9.20 s 1H 4'-OH

6.96 d, J=8.4 Hz 2H H-2', H-6'

6.66 d, J=8.4 Hz 2H H-3', H-5'

4.43 dd, J=11.2, 4.4 Hz 1H H-2a

4.22 t, J=11.2 Hz 1H H-2b

3.00 dd, J=14.0, 4.4 Hz 1H H-9a

2.80 m 1H H-3

2.49 dd, J=14.0, 11.2 Hz 1H H-9b

2.02 s 3H 8-CH₃

1.96 s 3H 6-CH₃

Table 2: ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[1]
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Chemical Shift (δ) ppm Assignment

196.5 C-4

162.2 C-7

159.9 C-5

157.9 C-8a

155.4 C-4'

130.6 C-1'

129.8 C-2', C-6'

115.0 C-3', C-5'

104.3 C-4a

102.8 C-6

101.9 C-8

76.9 C-2

42.1 C-3

31.2 C-9

7.5 8-CH₃

7.1 6-CH₃

Infrared (IR) Spectroscopy
Specific IR data for eugenitol is not available. However, the expected characteristic absorption

bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for Eugenitol
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3500-3200 Broad, Strong O-H (Phenolic) Stretching

3000-2850 Medium C-H (Alkyl) Stretching

~1650 Strong
C=O (α,β-unsaturated

ketone)
Stretching

1600-1450 Medium-Strong C=C (Aromatic) Stretching

~1260 Strong C-O (Aryl ether) Stretching

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data for eugenitol has been reported.

Table 4: Mass Spectrometry Data for Eugenitol

m/z Ion Type Source

206.0577 [M]⁺ [2]

205.04 [M-H]⁻ [3]

207.06 [M+H]⁺ [3]

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-

hydroxybenzyl)-6,8-dimethylchroman-4-one, yielded an [M+H]⁺ ion at m/z 329.1384,

corresponding to the calculated value of 329.1389 for C₁₉H₂₁O₅.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
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For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, ¹H and ¹³C

NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported

relative to internal tetramethylsilane (TMS, δ 0.00 ppm) with DMSO-d₆ as the solvent.[1]

Mass Spectrometry
High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-

dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[1] For

the analysis of eugenitol in lichen samples, a Linear Trap Mass Spectrometer (Thermo

Scientific) was used.[3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like eugenitol.
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Caption: Workflow for the spectroscopic analysis of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1233741?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233741?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nopr.niscpr.res.in [nopr.niscpr.res.in]

2. researchgate.net [researchgate.net]

3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

To cite this document: BenchChem. [Spectroscopic Profile of Eugenitol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233741#spectroscopic-data-of-eugenitol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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